5-Ethyl-3,4-dimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62183-61-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-3,4-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-9-12(8-3)11(5)10(4)7-2/h10-12H,6-9H2,1-5H3 |

InChI Key |

LEPWFUNEXVKPDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)C(C)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 5-Ethyl-3,4-dimethyloctane (CAS: 62183-61-3) - A Summary of Available Data

Foreword for Researchers, Scientists, and Drug Development Professionals:

This document addresses the chemical compound 5-Ethyl-3,4-dimethyloctane (CAS Number: 62183-61-3). A comprehensive search of scientific literature and chemical databases has revealed a significant scarcity of detailed technical information for this specific molecule. While basic chemical identifiers and some computed physical properties are available, there is a notable absence of published research regarding its biological activity, toxicological profile, and potential therapeutic applications.

Therefore, this guide serves not as an in-depth whitepaper, but as a concise summary of the currently available data. The lack of experimental protocols, signaling pathway information, and extensive quantitative data precludes the creation of a detailed technical guide as originally intended. The information presented herein is based on publicly accessible chemical databases.

Chemical Identity and Properties

This compound is a saturated hydrocarbon belonging to the alkane family. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 62183-61-3 | [1][2] |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCCC(CC)C(C)C(C)CC | [2] |

| InChIKey | LEPWFUNEXVKPDO-UHFFFAOYSA-N | [2] |

Computed Physicochemical Data

The following table presents computed physicochemical properties for this compound, which are predicted through computational models. It is important to note that these are not experimentally verified values.

| Property | Predicted Value | Source |

| XLogP3 | 5.8 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 12 | [2] |

| Complexity | 96.2 | [2] |

| Rotatable Bond Count | 6 | [2] |

Synthesis and Experimental Protocols

An extensive search for established synthesis routes or detailed experimental protocols for this compound yielded no specific, reproducible methodologies. General alkane synthesis methods may be applicable, but no literature specifically detailing the synthesis of this compound has been identified.

Biological Activity, Pharmacology, and Toxicology

There is currently no publicly available information regarding the biological activity, pharmacological properties, or toxicological profile of this compound. No studies on its mechanism of action, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), or safety have been found in the searched scientific literature.

Logical Relationship of Available Information

The following diagram illustrates the limited scope of the currently available data for this compound.

Caption: Data availability for this compound.

Conclusion

The information available for this compound (CAS: 62183-61-3) is currently limited to its basic chemical identity and computationally predicted properties. For researchers and professionals in drug development, this compound represents a largely unexplored chemical entity. Any future research on this molecule would be foundational, requiring initial studies on its synthesis, purification, and characterization, followed by comprehensive toxicological and pharmacological evaluations.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the branched alkane, 5-Ethyl-3,4-dimethyloctane. While specific experimental data for this compound is limited, this document compiles available information and outlines the standard methodologies for its empirical determination. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development who may encounter or synthesize this molecule.

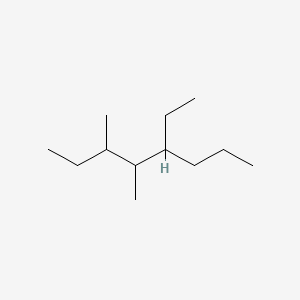

Chemical Identity and Structure

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1] Its structure consists of an eight-carbon chain (octane) with an ethyl group at the fifth carbon and methyl groups at the third and fourth carbons.

Molecular Structure:

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes the available computed and estimated data for this compound. It is important to note that these values are predictions and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Registry Number | 62183-61-3 | PubChem[1] |

| Boiling Point | 198 °C (estimated) | ChemicalBook |

| Melting Point | -50.8 °C (estimated) | ChemicalBook |

| Density | 0.7725 g/cm³ (estimated) | ChemicalBook |

| Refractive Index | 1.4312 (estimated) | ChemicalBook |

| Solubility in Water | Insoluble (predicted based on alkane properties) | General Alkane Properties[2] |

Synthesis and Reactivity

Synthesis of this compound

While a specific, documented synthesis for this compound was not found in the surveyed literature, a plausible synthetic route can be designed using established organometallic reactions that are well-suited for the formation of branched alkanes. The Corey-House synthesis provides a versatile method for creating new carbon-carbon bonds and can be adapted for this purpose.[3][4][5][6]

A potential retrosynthetic analysis would disconnect the molecule at a strategic C-C bond, for instance, between C4 and C5. This suggests a coupling between a 4-halo-3-methylheptane derivative and a suitable organocuprate.

Proposed Synthesis via Corey-House Reaction:

-

Preparation of a Gilman Reagent: An appropriate alkyl halide, such as 2-bromobutane, is reacted with lithium metal in dry ether to form an alkyllithium reagent. This is then treated with copper(I) iodide to generate a lithium dialkylcuprate (Gilman reagent).

-

Coupling Reaction: The Gilman reagent is then reacted with a second alkyl halide, for example, 1-bromo-2-methylpentane, to form the target molecule, this compound.

Alternatively, Grignard reagents could also be employed in a similar coupling reaction to form the desired branched alkane structure.[7][8][9][10][11]

Reactivity of this compound

As a saturated hydrocarbon, this compound is expected to exhibit the characteristic low reactivity of alkanes.[12][13][14] Its primary reactions are:

-

Combustion: In the presence of excess oxygen, it will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[2][15][16] Branched alkanes are generally more stable than their straight-chain isomers and thus have a slightly lower heat of combustion.[17][18]

-

Pyrolysis (Cracking): At high temperatures and in the absence of air, the C-C and C-H bonds can break, leading to a mixture of smaller alkanes and alkenes.[19][20][21][22][23] The rate of pyrolysis tends to increase with molecular weight and branching.[21][23]

-

Free-Radical Halogenation: In the presence of UV light or high temperatures, alkanes can react with halogens (e.g., Cl₂, Br₂) in a free-radical chain reaction to form alkyl halides.[24][25][26][27][28] The substitution will preferentially occur at the more substituted carbon atoms (tertiary > secondary > primary).

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including simple distillation, the reflux method, or the Thiele tube method, which is suitable for small sample sizes.[13][15][27][29][30]

Thiele Tube Method:

-

A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The sample is heated until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Melting Point

For alkanes that are solid at room temperature, the melting point can be determined using the capillary method with a melting point apparatus.[6][9][25][31] Given the estimated melting point of -50.8 °C, a low-temperature apparatus would be required.

Capillary Method:

-

A small, powdered sample of the solidified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from which the first droplet of liquid is observed to the point where the entire sample has melted is recorded as the melting point range.

Determination of Density

The density of a liquid hydrocarbon can be determined using a pycnometer or a digital density meter.[14][32][33]

Pycnometer Method:

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with the liquid sample, and any excess is removed.

-

The filled pycnometer is weighed again at a controlled temperature.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Solubility

The solubility of a non-polar compound like an alkane in a polar solvent such as water is expected to be very low. The Karl Fischer titration method is a sensitive technique for determining low concentrations of water in organic liquids, which can be used to determine the solubility of water in the alkane.[2] Conversely, the "slow-stir" method can be used to determine the solubility of the alkane in water.[26]

Karl Fischer Titration for Water in Alkane:

-

A known volume of the alkane is saturated with water.

-

A sample of the water-saturated alkane is injected into a Karl Fischer titrator.

-

The instrument titrates the dissolved water with a Karl Fischer reagent, and the water content is determined electrochemically.

Structural and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a fragmentation pattern that can be used to identify the structure of the compound. For branched alkanes, fragmentation tends to occur at the branching points, leading to the formation of stable carbocations, which gives a characteristic mass spectrum.[4][7][8][17][19][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the precise structure of organic molecules.[1][10][12][20][28] The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the connectivity of the atoms in the molecule, allowing for unambiguous structure confirmation.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of this compound.

Caption: A logical workflow for the synthesis and physicochemical characterization of this compound.

References

- 1. This compound | C12H26 | CID 53424906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Combustion of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 4. collegedunia.com [collegedunia.com]

- 5. byjus.com [byjus.com]

- 6. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 7. benchchem.com [benchchem.com]

- 8. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Alkane Reactivity [www2.chemistry.msu.edu]

- 13. The Reactions of Alkanes, [chemed.chem.purdue.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]

- 16. A Short Note On Alkanes Combustion [unacademy.com]

- 17. Khan Academy [khanacademy.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. byjus.com [byjus.com]

- 20. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]

- 21. All About Pyrolysis of Alkanes [unacademy.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]

- 24. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 25. scribd.com [scribd.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 30. Wurtz Reaction [organic-chemistry.org]

- 31. 5-Ethyl-3,4-dimethyloct-3-ene | C12H24 | CID 123246161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. 5-ethyl-3,3-dimethyloctane [webbook.nist.gov]

- 33. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Molecular Structure and Isomers of 5-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, isomers, and physicochemical properties of 5-Ethyl-3,4-dimethyloctane. Due to the presence of two chiral centers, this C12H26 alkane exists as a set of four stereoisomers. This document details the stereochemical relationships between these isomers, presents available quantitative data, and outlines relevant experimental protocols for their synthesis and analysis. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this branched alkane.

Molecular Structure and Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its structure consists of an eight-carbon octane (B31449) backbone with an ethyl group at position 5 and methyl groups at positions 3 and 4. The presence of substituents on the main chain results in a branched alkane with specific physicochemical properties.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₂₆

-

Molecular Weight: 170.33 g/mol [1]

-

CAS Number: 62183-61-3[1]

Quantitative Physicochemical Data

Precise experimental data for this compound is limited. However, data for the closely related isomer, named in some sources as 3,4-dimethyl-5-ethyloctane, provides valuable estimates. It is important to note that enantiomers will have identical boiling and melting points, while diastereomers will have different physical properties.

| Property | Value | Source |

| Boiling Point | 198 °C | [2] |

| Melting Point | -50.8 °C (estimate) | [2] |

| Density | 0.7725 g/cm³ | [2] |

| XLogP3 | 5.8 | [1] |

Isomers of this compound

The molecular structure of this compound possesses two chiral centers at carbon atoms 3 and 4. This gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers consist of two pairs of enantiomers, which are, in turn, diastereomers of each other.

The four stereoisomers are:

-

(3R, 4R)-5-Ethyl-3,4-dimethyloctane

-

(3S, 4S)-5-Ethyl-3,4-dimethyloctane

-

(3R, 4S)-5-Ethyl-3,4-dimethyloctane

-

(3S, 4R)-5-Ethyl-3,4-dimethyloctane

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between any enantiomeric pair and the other is diastereomeric.

Visualization of Stereoisomeric Relationships

The logical relationship between the stereoisomers can be visualized as follows:

Experimental Protocols

Synthesis of Chiral Alkanes

The synthesis of specific stereoisomers of this compound requires enantioselective methods. A general approach involves the synthesis of a chiral precursor, such as an alkene, followed by hydrogenation. Asymmetric hydrogenation using a chiral catalyst is a powerful technique for establishing the desired stereochemistry.

Protocol: Asymmetric Hydrogenation of a Prochiral Alkene Precursor

-

Precursor Synthesis: Synthesize the prochiral alkene, 5-ethyl-3,4-dimethyloct-3-ene, through a suitable method such as a Wittig or Grignard reaction.

-

Catalyst Preparation: In a glovebox, dissolve the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand (e.g., a derivative of DuPhos or BINAP) in an appropriate anhydrous and deoxygenated solvent (e.g., methanol (B129727) or dichloromethane).

-

Hydrogenation Reaction:

-

Place the alkene precursor in a high-pressure reactor.

-

Add the prepared catalyst solution.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen to the desired pressure (typically 1-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by GC or TLC).

-

-

Work-up and Purification:

-

Carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to isolate the desired stereoisomer of this compound.

-

-

Chiral Analysis: Determine the enantiomeric excess of the product using chiral gas chromatography or NMR spectroscopy with a chiral solvating agent.

The workflow for this synthetic approach can be visualized as:

Analytical Protocols

Gas Chromatography (GC) for Isomer and Stereoisomer Separation

Gas chromatography is a primary technique for the analysis of volatile compounds like branched alkanes. For the separation of stereoisomers, a chiral stationary phase is required.

Protocol: Chiral Gas Chromatography Analysis

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min) to ensure separation of all isomers.

-

-

Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. The peak area can be used to determine the relative abundance of each isomer and to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomer Discrimination

NMR spectroscopy is a powerful tool for confirming the molecular structure and can be used to differentiate between diastereomers. The discrimination of enantiomers typically requires the use of a chiral solvating agent or a chiral derivatizing agent.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). For enantiomeric discrimination, a chiral solvating agent (e.g., a lanthanide shift reagent) can be added.

-

¹H NMR: Acquire a proton NMR spectrum. The chemical shifts and coupling patterns of the signals will provide information about the connectivity of the atoms. Diastereomers will exhibit distinct ¹H NMR spectra.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The number of signals will indicate the number of non-equivalent carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the complete connectivity of the molecule and to assign all proton and carbon signals unambiguously.

-

Data Interpretation: Analyze the spectra to confirm the structure of this compound and to identify the different diastereomers present in a mixture.

Conclusion

References

Spectroscopic Analysis of 5-Ethyl-3,4-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Ethyl-3,4-dimethyloctane, a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this branched alkane. Detailed experimental protocols for acquiring such data are also presented, along with a visual workflow of the spectroscopic analysis process.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data tables are based on established principles of spectroscopy for alkanes and analysis of similar branched structures.

¹H NMR (Proton NMR) Spectroscopy

Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[3] The chemical shift is influenced by the local electronic environment, with methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons exhibiting distinct ranges.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Primary (CH₃) | 0.7 - 1.0 | Triplet / Doublet | 12H |

| Secondary (CH₂) | 1.1 - 1.4 | Multiplet | 8H |

| Tertiary (CH) | 1.4 - 1.8 | Multiplet | 2H |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Similar to ¹H NMR, the chemical shifts for alkanes appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Primary (CH₃) | 10 - 20 |

| Secondary (CH₂) | 20 - 40 |

| Tertiary (CH) | 30 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations. The C-C stretching and bending bands are typically weak and fall in the fingerprint region.[4]

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 3000 | Strong |

| C-H Bend (Scissoring) | 1450 - 1470 | Medium |

| C-H Bend (Methyl Rock) | 1350 - 1370 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of alkanes results in a molecular ion (M⁺) peak and a series of fragment ions. The molecular ion peak for branched alkanes is often weak, and fragmentation is favored at points of branching.[5][6][7] For this compound, the molecular ion peak is expected at m/z = 170.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 141 | [M - C₂H₅]⁺ |

| 127 | [M - C₃H₇]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 99 | [M - C₅H₁₁]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ (likely base peak) |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube.[8]

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.

2. Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[8]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[8]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

3. Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon.

-

Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, a small amount can be pressed firmly against the crystal.

2. Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile compound like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

2. Ionization:

-

Utilize electron ionization (EI) with a standard energy of 70 eV. This method bombards the sample with electrons, causing ionization and fragmentation.[9]

3. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

4. Detection:

-

An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C12H26 | CID 53424906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. youtube.com [youtube.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Properties of C12H26 Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of branched alkanes with the molecular formula C12H26. Dodecane (B42187) and its isomers are significant components in various industrial applications, including fuels and lubricants, and their thermodynamic characteristics are crucial for process design, optimization, and understanding structure-activity relationships in medicinal chemistry. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and illustrates the fundamental relationships between molecular structure and thermodynamic stability.

Introduction to the Thermodynamic Landscape of Branched Alkanes

The thermodynamic properties of alkanes, such as their enthalpy of formation, standard entropy, and heat capacity, are fundamentally linked to their molecular structure. For a given carbon number, branched isomers are generally more thermodynamically stable than their linear counterparts. This increased stability arises from a combination of factors, including electronic correlation effects and stabilizing intramolecular interactions.[1][2]

The "alkane branching effect" describes the observation that alkanes with more highly branched carbon skeletons, like isobutane (B21531) and neopentane, are more stable than their normal isomers.[1] This stability is attributed to factors such as the formation of a more compact electronic structure, which decreases the molecular surface area per atom and lowers the overall energy of the molecule.[2] More specifically, the stability of branched alkanes is linked to stabilizing geminal sigma (σ) to sigma-star (σ*) delocalization, particularly involving adjacent carbon-carbon bonds.[3] These subtle electronic effects, often referred to as "protobranching," contribute significantly to the relative thermodynamic stabilities of alkane isomers.[1][4] Understanding these principles is essential for predicting the behavior of C12H26 isomers in various chemical and physical processes.

Data Presentation: Thermodynamic Properties of Dodecane Isomers

The following tables summarize key thermodynamic data for n-dodecane and a selection of its branched isomers at standard conditions (298.15 K and 1 bar), unless otherwise specified. The data has been compiled from the NIST Chemistry WebBook and other cited sources.

Table 1: Standard Enthalpy of Formation and Standard Molar Entropy of C12H26 Isomers (Gas Phase)

| Isomer | IUPAC Name | CAS Number | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Standard Molar Entropy (S°gas) (J/mol·K) |

| n-Dodecane | Dodecane | 112-40-3 | -290.9 ± 1.4 | 622.5 |

| 2-Methylundecane | 2-Methylundecane | 7045-71-8 | Data not readily available | Data not readily available |

| 3-Methylundecane | 3-Methylundecane | 1002-43-3 | Data not readily available | Data not readily available |

| 4-Methylundecane | 4-Methylundecane | 2980-69-0 | Data not readily available | Data not readily available |

| 5-Methylundecane | 5-Methylundecane | 1632-70-8 | Data not readily available | Data not readily available |

| 2,2-Dimethyldecane | 2,2-Dimethyldecane | 17302-37-3 | Data not readily available | Data not readily available |

| 2,3-Dimethyldecane | 2,3-Dimethyldecane | 17312-44-6 | Data not readily available | Data not readily available |

| 2,4,6-Trimethylnonane | 2,4,6-Trimethylnonane | 62184-10-5 | Data not readily available | Data not readily available |

| 2,2,3-Trimethylnonane | 2,2,3-Trimethylnonane | 55499-04-2 | Data not readily available | Data not readily available |

| 3-Ethyl-2-methylnonane | 3-Ethyl-2-methylnonane | 53424688 | Data not readily available | Data not readily available |

| 4-Propyloctane | 4-Propyloctane | 17302-13-5 | Data not readily available | Data not readily available |

Table 2: Liquid Phase Heat Capacity and Phase Transition Data for C12H26 Isomers

| Isomer | IUPAC Name | Molar Mass ( g/mol ) | Liquid Heat Capacity (Cp,liquid) at 298.15 K (J/mol·K) | Melting Point (K) | Boiling Point (K) |

| n-Dodecane | Dodecane | 170.33 | 376.0 | 263.6 | 489.5 |

| 2-Methylundecane | 2-Methylundecane | 170.33 | Data not readily available | Data not readily available | ~485 |

| 3-Methylundecane | 3-Methylundecane | 170.33 | Data not readily available | Data not readily available | ~484 |

| 4-Methylundecane | 4-Methylundecane | 170.33 | Data not readily available | 206.5 | 483.0 |

| 5-Methylundecane | 5-Methylundecane | 170.33 | Data not readily available | Data not readily available | ~483 |

| 2,2-Dimethyldecane | 2,2-Dimethyldecane | 170.33 | Data not readily available | -50.8 (estimate) | 201 (474.15 K) |

| 2,3-Dimethyldecane | 2,3-Dimethyldecane | 170.33 | Data not readily available | 196.6 | ~481 |

| 2,4,6-Trimethylnonane | 2,4,6-Trimethylnonane | 170.33 | Data not readily available | Data not readily available | Data not readily available |

| 2,2,3-Trimethylnonane | 2,2,3-Trimethylnonane | 170.33 | Data not readily available | -50.8 (estimate) | 202 (475.15 K) |

| 3-Ethyl-2-methylnonane | 3-Ethyl-2-methylnonane | 170.33 | Data not readily available | Data not readily available | Data not readily available |

| 4-Propyloctane | 4-Propyloctane | 170.33 | Data not readily available | Data not readily available | 187 (460.15 K) |

Experimental Protocols

The determination of the thermodynamic properties of C12H26 branched alkanes relies on precise calorimetric measurements. Below are detailed methodologies for the key experiments.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of a compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Oxygen bomb calorimeter (including the bomb, a water bucket, a stirrer, a thermometer with high resolution, and an ignition system)

-

Pellet press

-

Fuse wire (e.g., nickel-chromium)

-

Oxygen cylinder with a pressure regulator

-

Analytical balance

-

Standard substance for calibration (e.g., benzoic acid)

Procedure:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance with a known enthalpy of combustion, such as benzoic acid.[5]

-

A pellet of the standard is prepared and its mass is accurately weighed.

-

A measured length of fuse wire is attached to the electrodes in the bomb head, with the wire in contact with the pellet.

-

A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.[6]

-

The bomb is sealed and filled with pure oxygen to a pressure of approximately 25-30 atm.[7]

-

The bomb is placed in the calorimeter bucket containing a precisely known mass of water.

-

The initial temperature of the water is recorded at regular intervals to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Sample Combustion: The same procedure is repeated with a known mass of the C12H26 isomer.

-

Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from the nitrogen present in the air initially in the bomb.[5]

-

Calculation: The heat of combustion at constant volume (ΔcU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔcH), from which the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law and the known standard enthalpies of formation of CO2 and H2O.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.

Principle: A known quantity of heat is supplied to a sample in a thermally isolated container (the calorimeter), and the resulting temperature increase is measured. Under adiabatic conditions (no heat exchange with the surroundings), all the supplied heat contributes to the temperature rise of the sample and the calorimeter.

Apparatus:

-

Adiabatic calorimeter with a sample vessel, an adiabatic shield, and a vacuum jacket

-

Precision thermometer (e.g., platinum resistance thermometer)

-

Heater with a stable power supply

-

Apparatus for measuring the electrical energy supplied to the heater

Procedure:

-

A known mass of the liquid C12H26 isomer is placed in the sample vessel of the calorimeter.

-

The calorimeter is cooled to the desired starting temperature (often near liquid nitrogen temperature for measurements from low temperatures).

-

The system is allowed to reach thermal equilibrium.

-

A precisely measured amount of electrical energy (Q) is supplied to the heater over a specific time interval.

-

The temperature of the sample is monitored until it reaches a new equilibrium value. The temperature change (ΔT) is recorded.

-

The heat capacity of the sample (Cs) is calculated using the equation: Cs = (Q / ΔT) - Ccal where Ccal is the heat capacity of the calorimeter vessel, which is determined separately in a calibration experiment.

-

This process is repeated over a range of temperatures to obtain the heat capacity as a function of temperature.

Determination of Standard Molar Entropy

The standard molar entropy (S°) of a substance is determined using the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[8][9]

Principle: The absolute entropy at a given temperature is calculated by integrating the heat capacity data from 0 K to that temperature, accounting for the entropy changes at any phase transitions.

Methodology:

-

The heat capacity of the solid phase of the C12H26 isomer is measured from a very low temperature (e.g., near 10 K) up to its melting point using adiabatic calorimetry.

-

The heat capacity data below the lowest measurement temperature is typically extrapolated to 0 K using the Debye T³ law.

-

The entropy increase in the solid phase is calculated by integrating Cp(solid)/T with respect to temperature from 0 K to the melting point.

-

The enthalpy of fusion (ΔfusH) is measured at the melting point (Tm), and the entropy of fusion is calculated as ΔfusS = ΔfusH / Tm.

-

The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).

-

The entropy increase in the liquid phase is calculated by integrating Cp(liquid)/T with respect to temperature from the melting point to the final temperature.

-

The standard molar entropy at the final temperature is the sum of the entropy contributions from heating the solid, the entropy of fusion, and heating the liquid.[10][11]

Mandatory Visualization

The following diagram illustrates the relationship between the molecular structure of C12H26 isomers and their thermodynamic stability.

Caption: Structure-property relationships for C12H26 isomers.

This guide provides a foundational understanding of the thermodynamic properties of C12H26 branched alkanes. The provided data and experimental methodologies serve as a valuable resource for researchers in various scientific disciplines. Further experimental work on a wider range of dodecane isomers would be beneficial for developing more comprehensive structure-property relationship models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ck12.org [ck12.org]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dodecane [webbook.nist.gov]

- 6. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]

- 7. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. esalq.usp.br [esalq.usp.br]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Potential Research Areas for Highly Branched Alkanes

Introduction

Highly branched alkanes are saturated hydrocarbons characterized by a non-linear carbon backbone, featuring one or more alkyl side chains attached to the main chain.[1][2] This structural complexity distinguishes them from their linear counterparts, leading to unique physical and chemical properties.[1] While linear alkanes are relatively simple molecules, the introduction of branching creates isomers with distinct characteristics, such as lower boiling points, altered viscosity, and different reactivity.[3][4][5][6] These properties make highly branched alkanes crucial components in various industrial applications, including high-performance fuels and advanced lubricants.[6][7]

Recent advancements in synthetic chemistry, materials science, and biotechnology have unveiled new and exciting research avenues for these molecules. Their potential extends beyond traditional applications into areas like drug development, materials science, and environmental remediation. This technical guide provides an in-depth exploration of the core research areas for highly branched alkanes, targeting researchers, scientists, and professionals in drug development. It covers novel synthesis strategies, key application domains, detailed experimental protocols, and future research directions.

Core Research Areas

Advanced Synthesis and Catalysis

The controlled synthesis of alkanes with specific branching patterns remains a significant challenge in organic chemistry. Research in this area is focused on developing selective and efficient catalytic processes to produce tailored molecular architectures.

-

Novel Synthetic Routes: Traditional methods for synthesizing branched alkanes often involve multi-step processes.[8] One established technique involves the use of Grignard reagents reacting with esters or ketones to form tertiary alcohols, which are then dehydrated and hydrogenated to yield the desired branched alkane.[8] Another facile, three-step synthesis employs the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane, which is particularly useful for creating high-molecular-weight (C40+) alkanes with various mid-chain alkylation patterns.[9]

-

Catalytic Innovations: Modern research is geared towards catalytic methods that can isomerize linear alkanes or selectively crack larger hydrocarbons to produce highly branched structures.[10] These processes are central to petroleum refining for producing high-octane gasoline.[7][10] The development of novel catalysts, such as zeolites and solid acids, is crucial for improving the efficiency and selectivity of these transformations.[10]

-

Renewable Feedstocks: A significant research trend is the synthesis of highly branched alkanes from renewable biomass-derived feedstocks, such as furfural (B47365) and acetone (B3395972).[10][11] This approach aims to produce "green" gasoline and diesel, reducing reliance on fossil fuels.[10] For instance, gasoline and diesel range C6-C15 branched alkanes have been synthesized directly from the self-condensation of acetone followed by hydrodeoxygenation over a dual-bed catalyst system.[11]

High-Performance Fuels and Lubricants

The degree of branching in alkanes profoundly influences their performance as fuels and lubricants.

-

Fuels: Highly branched alkanes, like isooctane (B107328) (2,2,4-trimethylpentane), are prized components of gasoline due to their high octane (B31449) ratings, which prevent engine knocking and improve performance.[6][7] Research is focused on developing cost-effective methods to produce these high-octane components, particularly from renewable sources, to meet the demand for cleaner and more efficient fuels.[10]

-

Lubricants: In lubrication, branching affects viscosity and flow properties. Highly branched alkanes generally exhibit lower viscosity than their linear isomers because the branching disrupts efficient molecular packing, reducing intermolecular forces.[3][6] This property is advantageous for formulating lubricants with stable performance over a wide range of temperatures. Hyperbranched polymers and alkanes are being explored as advanced viscosity index improvers for lubricating oils.[12]

Advanced Materials and Polymers

Highly branched alkanes serve as versatile building blocks in materials science for the synthesis of novel polymers and plastics.[3]

-

Polymer Synthesis: The unique three-dimensional structures of highly branched alkanes can be exploited to create polymers with tailored properties. They can be used as monomers or as side chains to control polymer architecture, leading to materials with enhanced thermal stability, specific mechanical properties, or altered solubility.

-

Hyperbranched Architectures: Research into "hyperbranched" structures is a particularly active area.[12] These highly branched, tree-like molecules can be functionalized to create a wide range of materials, from specialized coatings and additives to complex nanostructures for various technological applications.

Biomedical and Pharmaceutical Applications

In drug design and development, the hydrophobic nature of alkyl groups is a critical factor influencing a molecule's pharmacokinetic profile.

-

Drug Design and Lipophilicity: Alkyl groups, including branched structures, are fundamental in medicinal chemistry for modulating the lipophilicity of drug candidates.[13] By incorporating branched alkyl chains, chemists can fine-tune a drug's solubility, membrane permeability, and ability to cross biological barriers like the blood-brain barrier. This influences the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[13]

-

Drug Delivery Systems: The hydrophobicity of branched alkanes makes them suitable components for drug delivery vehicles, such as liposomes or nanoparticles. They can form part of the lipid bilayer or the core of a nanoparticle, encapsulating and protecting the active pharmaceutical ingredient until it reaches its target site.

-

Toxicology and Biocompatibility: A crucial research area is the toxicological profile of highly branched alkanes. While generally considered to have low acute toxicity, their metabolic pathways and long-term effects need thorough investigation.[14][15][16] Understanding their biotransformation is essential for ensuring the safety of any potential therapeutic application.[14]

Environmental Science and Biodegradation

The environmental fate of branched alkanes is a significant concern due to their resistance to degradation.

-

Environmental Persistence: Compared to their linear counterparts, branched alkanes are more resistant to microbial degradation.[17] The alkyl branches can sterically hinder the enzymatic attack that initiates the breakdown process.[17] This persistence can lead to their accumulation in contaminated environments.[17]

-

Bioremediation Strategies: Research is actively exploring microorganisms and enzymatic pathways capable of degrading branched alkanes.[18][19][20] Understanding these metabolic pathways, which may involve ω- or β-oxidation, is key to developing effective bioremediation technologies for cleaning up oil spills and other hydrocarbon-contaminated sites.[20] Some bacterial strains, such as Nocardia cyriacigeorgica, have shown the ability to efficiently degrade both n-alkanes and methyl-substituted alkanes.[18]

Computational Modeling and Advanced Characterization

Computational and analytical techniques are indispensable for advancing research on highly branched alkanes.

-

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) are used to predict the physical properties (e.g., boiling points, density) and thermodynamic stability of branched alkanes.[21][22][23][24] These computational tools can accelerate the design of molecules with desired characteristics without the need for extensive empirical testing. Modeling is also used to understand their impact on atmospheric chemistry, such as the formation of secondary organic aerosols (SOA).[25]

-

Analytical Characterization: Advanced analytical techniques are essential for identifying and quantifying branched alkanes in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique, where the fragmentation patterns of branched alkanes differ significantly from linear ones, allowing for their identification.[26] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, such as DQF-COSY, is another powerful tool for characterizing the composition of branched and linear alkane mixtures, even within porous media.[27][28]

Quantitative Data Summary

The physical properties of alkanes are significantly influenced by their molecular structure, particularly the degree of branching.

Table 1: Comparison of Physical Properties of Linear vs. Branched Alkane Isomers

| Molecular Formula | Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| C₅H₁₂ | n-Pentane | Linear | 36.1[4] | -129.7 | 0.626 |

| Isopentane (2-Methylbutane) | Branched | 27.9[4] | -159.9 | 0.620 | |

| Neopentane (2,2-Dimethylpropane) | Highly Branched | 9.5[4] | -16.6 | 0.613 | |

| C₈H₁₈ | n-Octane | Linear | 125.7[4] | -56.8 | 0.703 |

| Isooctane (2,2,4-Trimethylpentane) | Highly Branched | 99.3[4] | -107.4 | 0.692 |

Note: Data compiled from various sources. Exact values may vary slightly between sources.

Table 2: Application-Specific Properties of Branched Alkanes

| Application | Property | Branched Alkane Example | Value/Benefit |

| Gasoline Fuel | Octane Rating | 2,2,4-Trimethylpentane (Isooctane) | 100 (by definition); reduces engine knocking.[7] |

| Lubricants | Viscosity Index (VI) | Hyperbranched Polyalphaolefins | High VI (>150); maintains stable viscosity over a wide temperature range.[12] |

| Drug Design | Lipophilicity (LogP) | Branched Alkyl Side Chains | Modulates solubility and membrane permeability for optimized pharmacokinetics.[13] |

Experimental Protocols

Protocol 1: Synthesis of a Highly Branched Alkane (5-Ethyl-7-butyltridecane)

This protocol is adapted from a method involving a Grignard reaction followed by dehydration and hydrogenation.[8]

Objective: To synthesize a C19 H-branched alkane.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Ethyl heptanoate (B1214049)

-

Diethyl ether (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas supply

Methodology:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine.

-

Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, indicated by heat and bubble formation. If not, gentle warming may be required.

-

Once the reaction starts, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

-

-

Reaction with Ester:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of ethyl heptanoate in anhydrous diethyl ether dropwise via the dropping funnel.

-

After the addition, allow the mixture to stir at room temperature for 1 hour, then gently reflux for another hour.

-

-

Hydrolysis and Formation of Tertiary Alcohol:

-

Cool the reaction mixture in an ice bath. Slowly and carefully add saturated ammonium (B1175870) chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the ether extracts and wash with saturated sodium bicarbonate solution, then with water. Dry the ether layer over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation to yield the crude tertiary alcohol.

-

-

Dehydration:

-

To the crude alcohol, add a small amount of concentrated sulfuric acid as a catalyst.

-

Heat the mixture to induce dehydration, collecting the resulting alkene by distillation.

-

-

Hydrogenation:

-

Dissolve the collected alkene in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation using a hydrogen gas balloon or a Parr hydrogenator until the uptake of hydrogen ceases.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Remove the ethanol by rotary evaporation to yield the final product, 5-ethyl-7-butyltridecane.

-

-

Analysis:

-

Confirm the structure and purity of the final product using Fourier-Transform Infrared Spectroscopy (FT-IR), Gas Chromatography-Flame Ionization Detection (GC-FID), and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Protocol 2: Analysis of Branched Alkanes by GC-MS

Objective: To identify and characterize branched alkanes in a hydrocarbon mixture.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

-

Helium carrier gas.

Methodology:

-

Sample Preparation:

-

Dilute the hydrocarbon sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 100 ppm).

-

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless or split, depending on concentration.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 300°C.

-

Final hold: Hold at 300°C for 10 minutes.

-

-

Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak.

-

For branched alkanes, look for a smaller or absent molecular ion (M+) peak compared to linear alkanes.[26]

-

Observe the characteristic fragmentation pattern. Preferential fragmentation occurs at the branching point, leading to the formation of stable secondary or tertiary carbocations. This results in prominent peaks corresponding to the loss of the largest alkyl fragment from the branch point.[26]

-

Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[26]

-

Protocol 3: Biodegradation Assay for Highly Branched Alkanes

Objective: To assess the capability of a bacterial consortium to degrade a specific branched alkane.

Materials:

-

Bacterial consortium (e.g., isolated from a hydrocarbon-contaminated site).

-

Bushnell-Hass (BH) mineral salts medium.[29]

-

Target branched alkane (e.g., pristane (B154290) or isooctane).

-

Sterile culture flasks.

-

Orbital shaker incubator.

-

Gas Chromatograph (GC-FID or GC-MS) for residual alkane analysis.

Methodology:

-

Medium Preparation:

-

Prepare Bushnell-Hass (BH) broth according to the standard formulation (contains MgSO₄, CaCl₂, K₂HPO₄, KH₂PO₄, NH₄NO₃, and FeCl₃).[29]

-

Dispense the medium into culture flasks and sterilize by autoclaving.

-

-

Inoculum Preparation:

-

Grow the bacterial consortium in a suitable nutrient-rich medium until it reaches the late exponential phase.

-

Harvest the cells by centrifugation, wash twice with sterile BH broth to remove residual carbon sources, and resuspend in BH broth to a specific optical density (e.g., OD₆₀₀ ≈ 1.0).

-

-

Biodegradation Experiment Setup:

-

To each sterile flask containing BH broth, add the target branched alkane as the sole carbon source to a final concentration of 0.1% (v/v).

-

Inoculate the flasks with the prepared bacterial suspension.

-

Include two types of controls:

-

Abiotic Control: Flask with BH medium and the branched alkane, but no inoculum (to check for non-biological loss).

-

No-Carbon Control: Flask with BH medium and inoculum, but no branched alkane (to check for growth on residual carbon).

-

-

Incubate all flasks at an appropriate temperature (e.g., 30°C or 50°C for thermophiles) on an orbital shaker (e.g., 120 rpm) for a set period (e.g., 20-30 days).[29]

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., day 0, 5, 10, 20), withdraw aliquots from each flask for analysis.

-

Extract the residual alkane from the sample using an organic solvent (e.g., hexane).

-

Analyze the extract using GC-FID or GC-MS to quantify the concentration of the branched alkane.

-

Calculate the percentage of degradation by comparing the concentration in the test flasks to the initial concentration and the concentration in the abiotic control.

-

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows related to highly branched alkanes.

References

- 1. fiveable.me [fiveable.me]

- 2. m.youtube.com [m.youtube.com]

- 3. fvs.com.py [fvs.com.py]

- 4. Nomenclature and Physical Properties of Alkanes and Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 7. longdom.org [longdom.org]

- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. energy.gov [energy.gov]

- 13. omicsonline.org [omicsonline.org]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. reddit.com [reddit.com]

- 16. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 18. researchgate.net [researchgate.net]

- 19. globalsciencebooks.info [globalsciencebooks.info]

- 20. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]

- 21. pubs.acs.org [pubs.acs.org]

- 22. intofuture.org [intofuture.org]

- 23. researchgate.net [researchgate.net]

- 24. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ACP - Modeling the influence of carbon branching structure on secondary organic aerosol formation via multiphase reactions of alkanes [acp.copernicus.org]

- 26. GCMS Section 6.9.2 [people.whitman.edu]

- 27. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijpsjournal.com [ijpsjournal.com]

- 29. Enzyme-mediated biodegradation of long-chain n-alkanes (C32 and C40) by thermophilic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethyl-3,4-dimethyloctane synthesis pathway exploration

An In-depth Technical Guide to the Synthesis of 5-Ethyl-3,4-dimethyloctane

Introduction

The synthesis of highly branched alkanes such as this compound presents a significant challenge in organic chemistry due to the need for precise carbon-carbon bond formation and control of stereochemistry. These complex structures are of interest in various fields, including as components of high-octane fuels and as reference compounds for analytical studies.[1][2] This technical guide explores potential synthetic pathways for this compound, focusing on robust and versatile methodologies suitable for laboratory-scale synthesis. The primary strategies discussed are the Corey-House synthesis and a multi-step approach involving Grignard reagents. While the Corey-House reaction offers a powerful method for coupling alkyl fragments, a Grignard-based route provides significant flexibility in constructing the sterically hindered carbon skeleton of the target molecule.[3][4][5] This guide will provide a detailed exploration of a plausible Grignard-based synthesis, complete with hypothetical experimental protocols, quantitative data, and process visualizations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. A logical and flexible approach begins with the simplification of the alkane to an alkene, which can be readily hydrogenated. This alkene can, in turn, be derived from the dehydration of a tertiary alcohol. The tertiary alcohol is a key intermediate that can be constructed from a ketone and a Grignard reagent, offering multiple disconnection points.

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, a five-step forward synthesis is proposed, starting from the formation of a key nitrile intermediate.

Proposed Forward Synthesis Pathway

The chosen forward synthesis pathway builds the carbon skeleton of this compound through a series of well-established organic reactions. The sequence begins with the synthesis of an intermediate ketone via the reaction of a Grignard reagent with a nitrile, followed by another Grignard reaction to create the tertiary alcohol. The final steps involve dehydration and hydrogenation to yield the target alkane.

Caption: Proposed forward synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound. All procedures involving Grignard reagents must be conducted under anhydrous conditions using dried glassware and an inert atmosphere (e.g., nitrogen or argon).[6]

Step 1: Synthesis of 2,3-Dimethylpentanenitrile

-

Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: Sodium cyanide (5.4 g, 110 mmol) and dimethyl sulfoxide (B87167) (DMSO, 100 mL) are added to the flask.

-

Reaction: The mixture is heated to 90 °C to dissolve the sodium cyanide. 1-Bromo-2,3-dimethylpentane (17.9 g, 100 mmol) is then added dropwise over 30 minutes.

-

Monitoring and Workup: The reaction is stirred at 90 °C for 4 hours. After cooling to room temperature, the mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Step 2: Synthesis of 3,4-Dimethyloctan-5-one

-

Grignard Preparation: In a separate flask, propylmagnesium bromide is prepared by adding 1-bromopropane (B46711) (13.5 g, 110 mmol) to magnesium turnings (2.67 g, 110 mmol) in 100 mL of anhydrous diethyl ether.[7]

-

Reaction: The solution of 2,3-dimethylpentanenitrile (12.5 g, 100 mmol) in 50 mL of anhydrous diethyl ether is added dropwise to the cooled (0 °C) Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Hydrolysis and Workup: The reaction is quenched by slow addition of 100 mL of 3 M aqueous hydrochloric acid. The mixture is stirred for 1 hour to ensure complete hydrolysis of the intermediate imine. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and solvent evaporation, the resulting ketone is purified by column chromatography.

Step 3: Synthesis of 5-Ethyl-3,4-dimethyloctan-5-ol

-

Setup: A 500 mL flame-dried, three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reaction: 3,4-Dimethyloctan-5-one (15.6 g, 100 mmol) is dissolved in 150 mL of anhydrous diethyl ether and placed in the flask. The solution is cooled to 0 °C. Ethylmagnesium bromide (1.0 M solution in THF, 110 mL, 110 mmol) is added dropwise via the dropping funnel. After the addition is complete, the mixture is stirred at room temperature for 3 hours.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude tertiary alcohol.

References

An In-depth Technical Guide to the Stereoisomers of 5-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 5-Ethyl-3,4-dimethyloctane, a saturated hydrocarbon with significant structural complexity due to its multiple chiral centers. This document outlines the structural characteristics, potential synthetic routes, separation methodologies, and characterization techniques for its stereoisomers, tailored for a technical audience in research and development.

Introduction to the Stereoisomerism of this compound

This compound possesses a molecular formula of C₁₂H₂₆.[1][2] Its structure contains three chiral centers at carbons 3, 4, and 5. The number of possible stereoisomers is therefore 2³, which equals eight.[3] These eight stereoisomers consist of four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers.[4][5] Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation using conventional techniques like chromatography and fractional crystallization.[6] Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment, necessitating the use of chiral methods for their separation.[3][7]

Data Presentation: Physicochemical Properties of Stereoisomers

Table 1: Predicted Physical Properties of this compound Stereoisomers

| Stereoisomer Configuration (3, 4, 5) | Relationship | Predicted Boiling Point (°C) | Predicted Density (g/mL) | Predicted Specific Rotation [α]D |

| (3R, 4R, 5R) | Enantiomer of (3S, 4S, 5S) | ~205-215 | ~0.76-0.78 | + (magnitude varies) |

| (3S, 4S, 5S) | Enantiomer of (3R, 4R, 5R) | ~205-215 | ~0.76-0.78 | - (magnitude varies) |

| (3R, 4R, 5S) | Enantiomer of (3S, 4S, 5R) | ~205-215 | ~0.76-0.78 | +/- (magnitude varies) |

| (3S, 4S, 5R) | Enantiomer of (3R, 4R, 5S) | ~205-215 | ~0.76-0.78 | -/+ (magnitude varies) |

| (3R, 4S, 5R) | Enantiomer of (3S, 4R, 5S) | ~205-215 | ~0.76-0.78 | +/- (magnitude varies) |

| (3S, 4R, 5S) | Enantiomer of (3R, 4S, 5R) | ~205-215 | ~0.76-0.78 | -/+ (magnitude varies) |

| (3R, 4S, 5S) | Enantiomer of (3S, 4R, 5R) | ~205-215 | ~0.76-0.78 | +/- (magnitude varies) |

| (3S, 4R, 5R) | Enantiomer of (3R, 4S, 5S) | ~205-215 | ~0.76-0.78 | -/+ (magnitude varies) |

Note: Boiling points of diastereomers are expected to be very similar but not identical. Increased branching in alkanes generally leads to lower boiling points.[8][9][10] Densities are also expected to be similar among stereoisomers.[11][12] The sign of specific rotation for enantiomers is opposite, but the magnitude is equal. The sign and magnitude for diastereomers are unrelated.

Table 2: Predicted Gas Chromatography (GC) Elution Order

| Stereoisomer Group | Predicted Relative Retention Time |

| Diastereomeric Pair 1 (e.g., (3R,4R,5R)/(3S,4S,5S) and (3R,4R,5S)/(3S,4S,5R)) | Different retention times on a standard achiral column |

| Diastereomeric Pair 2 (e.g., (3R,4S,5R)/(3S,4R,5S) and (3R,4S,5S)/(3S,4R,5R)) | Different retention times on a standard achiral column |

| Enantiomeric Pairs (e.g., (3R,4R,5R) and (3S,4S,5S)) | Identical retention times on an achiral column; separable on a chiral column |

Note: The exact elution order on an achiral column will depend on the subtle differences in the shapes of the diastereomers and their interaction with the stationary phase. Enantiomers will co-elute on achiral columns.[13][14]

Experimental Protocols

The synthesis, separation, and characterization of the stereoisomers of this compound would involve a multi-step process.

A potential synthetic approach would involve the stereoselective construction of the chiral centers, followed by the completion of the carbon skeleton. Asymmetric hydrogenation of a suitable unsaturated precursor is a powerful method for establishing chiral centers.[12][15]

Protocol: Asymmetric Hydrogenation of a Prochiral Alkene

-

Precursor Synthesis: Synthesize a prochiral alkene precursor, such as 5-ethyl-3,4-dimethyloct-3-ene.

-

Catalyst Preparation: In a glovebox, dissolve a rhodium or iridium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or DuPhos) in a degassed, anhydrous solvent like dichloromethane (B109758) or methanol.

-

Hydrogenation Reaction: Transfer the catalyst solution to a high-pressure reactor. Add the alkene precursor.

-

Reaction Execution: Pressurize the reactor with hydrogen gas (pressure and temperature will need to be optimized for the specific substrate and catalyst).

-

Work-up and Purification: After the reaction is complete (monitored by GC or TLC), vent the reactor and concentrate the reaction mixture. Purify the resulting saturated alkane mixture by column chromatography on silica (B1680970) gel.

The synthetic product will likely be a mixture of diastereomers, with each diastereomer present as a pair of enantiomers.

Protocol: Separation of Diastereomers by HPLC

-

Column Selection: Utilize a normal-phase HPLC column (e.g., silica or cyano-bonded silica).

-

Mobile Phase Optimization: Begin with a non-polar mobile phase, such as a mixture of heptane (B126788) and a small amount of a more polar solvent like isopropanol (B130326) or ethyl acetate. Optimize the mobile phase composition to achieve baseline separation of the diastereomeric pairs.

-

Fraction Collection: Collect the separated diastereomeric pairs as they elute from the column.

-

Analysis: Analyze the collected fractions by GC-MS to confirm the purity of each diastereomeric pair.

Protocol: Resolution of Enantiomers by Chiral HPLC

-

Column Selection: Employ a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for a wide range of compounds.

-

Mobile Phase: Use a mobile phase compatible with the chiral column, typically a mixture of hexane (B92381) or heptane with a polar modifier like ethanol (B145695) or isopropanol.

-

Separation: Inject a solution of one of the purified diastereomeric pairs onto the chiral column. The two enantiomers should elute at different retention times.

-

Fraction Collection: Collect the individual enantiomers as they elute.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a pure sample of each isolated stereoisomer in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR: Acquire standard ¹H and ¹³C NMR spectra. While the spectra of diastereomers will be different, the spectra of enantiomers will be identical in an achiral solvent.[16][17]

-

Chiral Shift Reagents: To distinguish enantiomers by NMR, a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample. This will induce different chemical shifts for the corresponding protons and carbons of the two enantiomers.[13]

Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of each pure enantiomer of known concentration in a suitable solvent (e.g., chloroform (B151607) or hexane).

-

Measurement: Use a polarimeter to measure the optical rotation of the plane-polarized light (typically at the sodium D-line, 589 nm) for each solution.[10][18][19]

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the sample tube in decimeters. Enantiomers will have specific rotations of equal magnitude but opposite signs.[18][19]

Mandatory Visualizations

The following diagrams illustrate the relationships between the stereoisomers and a typical workflow for their separation and characterization.

Caption: Relationships between the eight stereoisomers of this compound.

Caption: Workflow for the separation and characterization of stereoisomers.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiomers and Diastereomers [sites.science.oregonstate.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 6. retentionprediction.org/gc - accurate GC retention prediction [retentionprediction.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. britannica.com [britannica.com]

- 11. mdpi.com [mdpi.com]

- 12. quora.com [quora.com]

- 13. repositum.tuwien.at [repositum.tuwien.at]

- 14. Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of absolute configuration using density functional theory calculation of optical rotation: chiral alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. concawe.eu [concawe.eu]

- 17. Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 19. Specific rotation - Wikipedia [en.wikipedia.org]

5-Ethyl-3,4-dimethyloctane: A Technical Guide to a Non-Commercially Available Branched Alkane

For Researchers, Scientists, and Drug Development Professionals

Commercial Unavailability

Despite being a known chemical entity with a registered CAS number, searches of numerous chemical supplier databases and product listings have yielded no commercial sources for 5-Ethyl-3,4-dimethyloctane as a stock item. Researchers requiring this specific isomer will likely need to pursue custom synthesis.

Physicochemical Properties

While not commercially available, the fundamental physicochemical properties of this compound have been calculated and are available in public databases. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Registry Number | 62183-61-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed XLogP3 | 5.8 | PubChem |

| Computed Boiling Point | Not available | |

| Computed Melting Point | Not available | |

| Computed Density | Not available |